

Physicochemical properties of 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B1415133

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An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **6-(Trifluoromethyl)pyrimidine-4-carboxylic acid** (CAS No: 933721-99-4). As a fluorinated heterocyclic compound, it serves as a valuable building block in medicinal chemistry and drug discovery, where the pyrimidine core and the trifluoromethyl group impart unique electronic and metabolic properties to target molecules.^[1] This document details the compound's structural characteristics, core physicochemical parameters, and spectroscopic profile. Furthermore, it offers field-proven, step-by-step experimental protocols for the determination of critical properties such as pKa and solubility, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

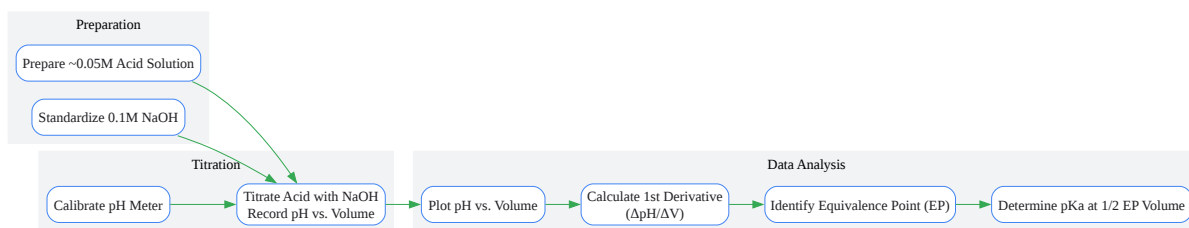
6-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a specialized chemical intermediate whose value is rooted in the synergistic combination of its pyrimidine ring and the trifluoromethyl (-CF₃) substituent. The pyrimidine scaffold is a cornerstone in numerous

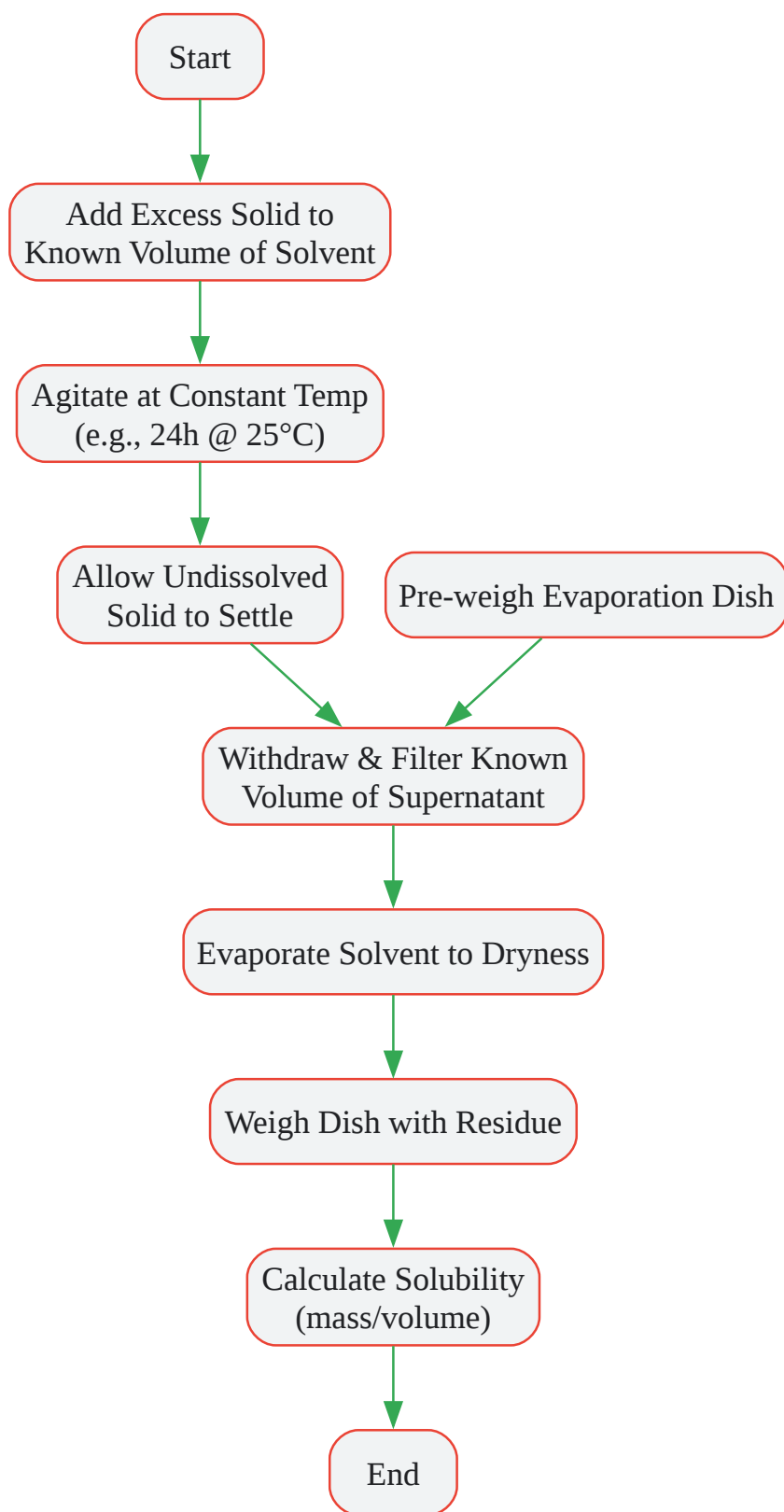
therapeutic agents, recognized for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing pharmacokinetic profiles.^[1]

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design. The -CF₃ group is strongly electron-withdrawing, which significantly impacts the electronic properties of the entire molecule.^[2] This influences key parameters such as acidity (pKa) and lipophilicity (LogP), which in turn govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The C-F bond's high strength also enhances metabolic stability, a critical factor in developing robust pharmaceutical compounds.^[2] This guide provides the foundational data and methodologies required to effectively utilize this potent building block in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the basis for all further investigation. The structure, depicted below, features a pyrimidine ring functionalized with a carboxylic acid at the 4-position and a trifluoromethyl group at the 6-position.





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